

Spectroscopic Profile of (-)-Isomenthone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Isomenthone

Cat. No.: B049636

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the monoterpene ketone, **(-)-Isomenthone**. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to serve as a critical resource for researchers engaged in natural product chemistry, stereoselective synthesis, and drug discovery.

Core Spectroscopic Data

The structural elucidation and characterization of **(-)-Isomenthone** are fundamentally reliant on a combination of spectroscopic techniques. The following sections detail the key data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables summarize the ^1H and ^{13}C NMR data for **(-)-Isomenthone**.

Table 1: ^1H NMR Spectroscopic Data for **(-)-Isomenthone**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	2.01	m	
H-2	2.35	m	
H-4ax	1.47	m	
H-4eq	1.99	m	
H-5	1.91	m	
H-6ax	1.66	m	
H-6eq	1.70	m	
H-7 (CH ₃)	0.98	d	6.3
H-8 (CH(CH ₃) ₂)	2.01	sept	6.8
H-9 (CH ₃)	0.85	d	7.0
H-10 (CH ₃)	0.95	d	7.0

Note: Data is compiled from typical values for p-menthane ketones and related structures. Precise values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for **(-)-Isomenthone**

Carbon	Chemical Shift (δ , ppm)
C-1 (CH)	57.8
C-2 (C=O)	212.5
C-3 (CH ₂)	34.5
C-4 (CH)	32.8
C-5 (CH ₂)	25.4
C-6 (CH ₂)	42.9
C-7 (CH ₃)	22.4
C-8 (CH)	27.2
C-9 (CH ₃)	20.9
C-10 (CH ₃)	18.1

Source: Adapted from literature data for isomenthone.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **(-)-Isomenthone** is characterized by the following key absorption bands.

Table 3: FT-IR Spectroscopic Data for **(-)-Isomenthone**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~2960	Strong	C-H stretch (alkane)
~2870	Strong	C-H stretch (alkane)
~1710	Strong	C=O stretch (ketone)
~1460	Medium	C-H bend (methylene and methyl)
~1370	Medium	C-H bend (methyl)

Note: The strong absorption at approximately 1710 cm^{-1} is highly characteristic of the carbonyl group in a cyclic ketone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in determining its molecular weight and structure.

Table 4: Mass Spectrometry Data for **(-)-Isomenthone**

m/z	Relative Intensity (%)	Proposed Fragment
154	30	$[M]^+$ (Molecular Ion)
112	100	$[M - C_3H_6]^+$
97	45	$[M - C_3H_6 - CH_3]^+$
83	60	$[C_6H_{11}]^+$
69	85	$[C_5H_9]^+$
55	70	$[C_4H_7]^+$
41	90	$[C_3H_5]^+$

Note: The fragmentation pattern is consistent with the structure of a p-menthan-3-one derivative.

Experimental Protocols

The following are generalized experimental protocols that are typically employed to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **(-)-Isomenthone** (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d ($CDCl_3$), in a 5 mm NMR tube. 1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard ($\delta = 0.00$ ppm). For ^1H NMR, coupling constants (J) are reported in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy

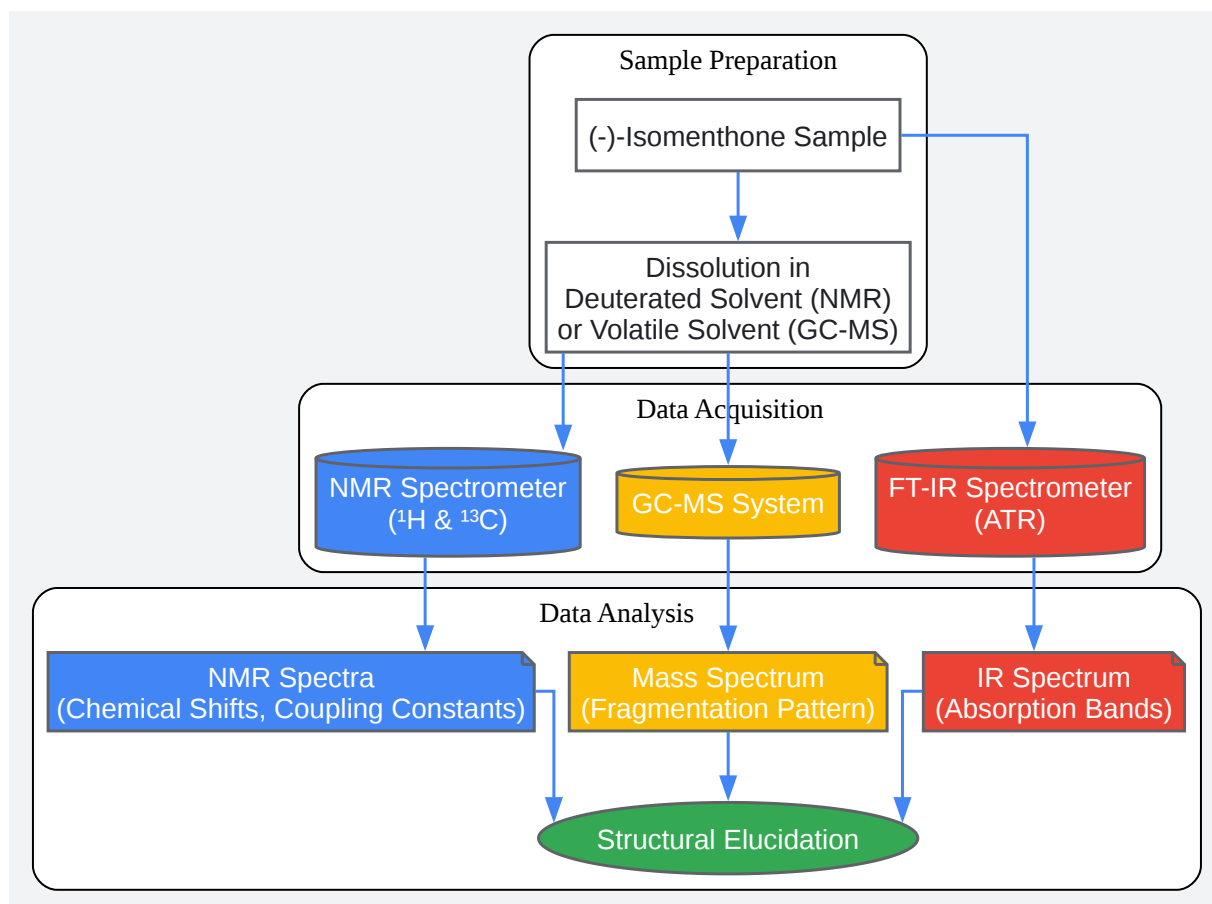
The FT-IR spectrum is typically recorded using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of neat **(-)-Isomenthone** is placed directly onto the ATR crystal. The spectrum is recorded over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . The data is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **(-)-Isomenthone** in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial temperature (e.g., $60\text{ }^{\circ}\text{C}$) to a final temperature (e.g., $240\text{ }^{\circ}\text{C}$) to ensure separation of the compound. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is obtained by scanning a mass-to-charge (m/z) range of, for example, 40-300 amu.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of **(-)-Isomenthone** that give rise to its characteristic spectroscopic signals.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **(-)-Isomenthone**.

Caption: Correlation of **(-)-Isomenthone**'s structure with its key spectroscopic signals.

- To cite this document: BenchChem. [Spectroscopic Profile of (-)-Isomenthone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b049636#spectroscopic-data-nmr-ir-ms-of-isomenthone\]](https://www.benchchem.com/product/b049636#spectroscopic-data-nmr-ir-ms-of-isomenthone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com